4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazo[2,1-f]purin-8(2H)-yl core, followed by various substitutions to add the benzyl, dimethyl, dioxo, and benzenesulfonamide groups . The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, free radical reactions, and others .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purin-8(2H)-yl group is a bicyclic structure with nitrogen atoms, and the benzenesulfonamide group contains a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl and benzenesulfonamide groups could potentially undergo electrophilic aromatic substitution reactions, while the imidazo[2,1-f]purin-8(2H)-yl group could participate in various reactions involving the nitrogen atoms .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
One study discusses the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them effective Type II photosensitizers for photodynamic therapy (PDT) applications in cancer treatment. The study highlights their potential as promising candidates for PDT, owing to their good fluorescence properties and high photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Another research area involves the synthesis of Schiff bases derived from sulfamethoxazole and their evaluation as enzyme inhibitors. These compounds exhibit inhibitory effects on enzymes such as cholesterol esterase, tyrosinase, and α-amylase, which are implicated in various diseases. The study also includes molecular docking studies to understand the interactions between these inhibitors and enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).
Properties
IUPAC Name |
4-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-14-12-26-18-19(24-21(26)28(14)16-8-10-17(11-9-16)33(23,31)32)25(2)22(30)27(20(18)29)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H2,23,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNYWLKGRKQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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